6-Quinoxalineacetaldehyde
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Overview
Description
2-(Quinoxalin-6-yl)acetaldehyde is a heterocyclic compound that contains a quinoxaline ring fused with an aldehyde group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . The compound has a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(quinoxalin-6-yl)acetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . These methods aim to reduce environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinoxalin-6-yl)acetaldehyde can undergo various chemical reactions, including:
Substitution: The quinoxaline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: 2-(Quinoxalin-6-yl)acetic acid.
Reduction: 2-(Quinoxalin-6-yl)ethanol.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-(Quinoxalin-6-yl)acetaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(quinoxalin-6-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The quinoxaline ring can interact with nucleic acids and proteins, leading to inhibition of enzyme activity or disruption of cellular processes . The aldehyde group can form covalent bonds with nucleophiles, further enhancing its biological activity .
Comparison with Similar Compounds
- 2-(Quinoxalin-2-yl)acetaldehyde
- 2-(Quinoxalin-3-yl)acetaldehyde
- 2-(Quinoxalin-4-yl)acetaldehyde
Comparison: 2-(Quinoxalin-6-yl)acetaldehyde is unique due to the position of the aldehyde group on the quinoxaline ring, which can influence its reactivity and biological activity . Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .
Properties
CAS No. |
545424-00-8 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-quinoxalin-6-ylacetaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-7H,3H2 |
InChI Key |
IHEGPKBBLFPXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CC=O |
Origin of Product |
United States |
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